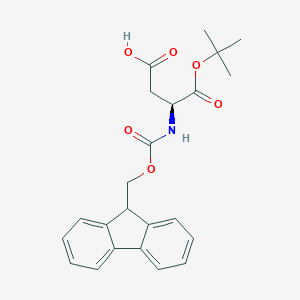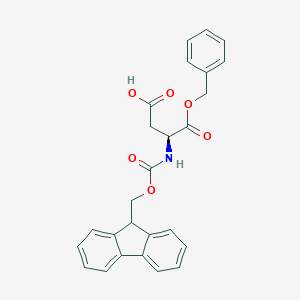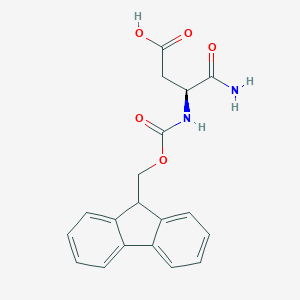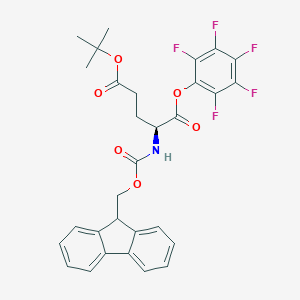
Fmoc-Glu(OtBu)-OPfp
Overview
Description
Fmoc-Glu(OtBu)-OPfp, also known as N-α-Fmoc-L-glutamic acid γ-tert-butyl ester pentafluorophenyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl ester, and a pentafluorophenyl ester, which make it a versatile building block in the synthesis of peptides and proteins.
Mechanism of Action
Target of Action
Fmoc-Glu(OtBu)-OPfp is primarily used as a building block in peptide synthesis . It is a selectively protected form of the amino acid glutamic acid . The compound’s primary targets are peptide sequences that require the incorporation of a glutamic acid residue .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) of this compound serves as a temporary protecting group for the amino group during peptide bond formation . After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit . This is achieved by condensation of the side-chain carboxy with an appropriate amine or alcohol, after which the γ-amino and carboxy functions can be selectively unmasked .
Pharmacokinetics
As a building block in peptide synthesis, the pharmacokinetic properties of this compound would largely depend on the final peptide product. It’s important to note that the compound’s solubility in organic solvents like dmf (dimethylformamide) and dcm (dichloromethane) plays a crucial role in its application in peptide synthesis .
Result of Action
The result of this compound’s action is the successful incorporation of a glutamic acid residue into a peptide sequence . This can lead to the synthesis of complex peptides with diverse biological activities, depending on the specific sequence of amino acids in the peptide.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the temperature and solvent used can affect the efficiency of Fmoc deprotection and peptide bond formation . Moreover, the compound should be stored at a temperature below 30°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-Glu(OtBu)-OPfp plays a significant role in biochemical reactions. It is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst
Cellular Effects
It is primarily used in peptide synthesis and not typically involved in cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its role as a building block in peptide synthesis . It is used in the preparation of branched esters, amides, lactams, and lactones containing the glutamyl unit . The γ-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
Temporal Effects in Laboratory Settings
It is known to have a melting point of 80-95 °C and 105-110 °C , indicating its stability under normal laboratory conditions
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models. Its primary use is in peptide synthesis, and it is not typically administered to animals .
Metabolic Pathways
It is primarily used in peptide synthesis and is not typically involved in metabolic processes .
Transport and Distribution
It is primarily used in peptide synthesis and is not typically involved in cellular transport processes .
Subcellular Localization
It is primarily used in peptide synthesis and is not typically involved in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(OtBu)-OPfp typically involves the protection of the amino group of glutamic acid with the Fmoc group, followed by the esterification of the γ-carboxyl group with tert-butyl alcohol. The final step involves the activation of the α-carboxyl group with pentafluorophenyl ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, solvent, and reagent concentrations, ensuring high yields and purity of the final product. The use of solid-phase synthesis techniques also minimizes the need for extensive purification steps, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Glu(OtBu)-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be easily substituted by nucleophiles such as amines and alcohols.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of organic solvents such as dichloromethane (DCM) or DMF.
Deprotection Reactions: Piperidine in DMF is commonly used for Fmoc deprotection, while TFA in DCM is used for tert-butyl ester hydrolysis.
Major Products Formed: The major products formed from these reactions include the corresponding amides, alcohols, and free carboxylic acids.
Scientific Research Applications
Fmoc-Glu(OtBu)-OPfp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis:
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents, including enzyme inhibitors and receptor agonists.
Bioconjugation: this compound is used in the conjugation of peptides to other biomolecules, such as antibodies and nucleic acids, for the development of targeted drug delivery systems and diagnostic tools.
Protein Engineering: It is employed in the site-specific modification of proteins, enabling the study of protein structure and function.
Comparison with Similar Compounds
Fmoc-Glu(OtBu)-OH: This compound lacks the pentafluorophenyl ester group and is used as a building block in peptide synthesis where activation of the carboxyl group is not required.
Fmoc-Glu-OH: This compound lacks both the tert-butyl ester and pentafluorophenyl ester groups and is used in peptide synthesis where no protection of the carboxyl groups is needed.
Fmoc-Asp(OtBu)-OPfp:
Uniqueness: Fmoc-Glu(OtBu)-OPfp is unique due to its combination of protecting groups and reactive ester, which provide both stability and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and activation of functional groups are crucial.
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYQYOPUBOMTR-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459315 | |
| Record name | Fmoc-Glu(OtBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86061-04-3 | |
| Record name | 5-(1,1-Dimethylethyl) 1-(2,3,4,5,6-pentafluorophenyl) N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86061-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Glu(OtBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-glutaminsäure-¿-t.-butylester pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


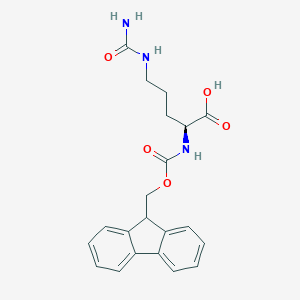
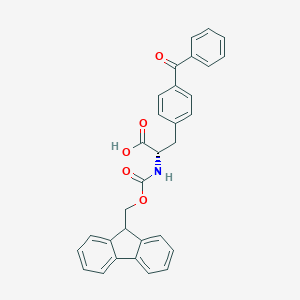
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)

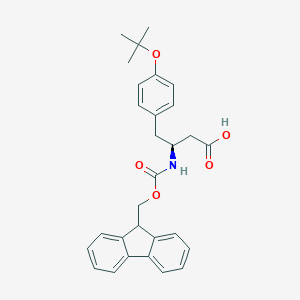

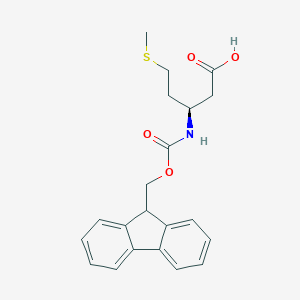
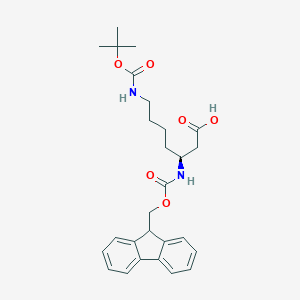
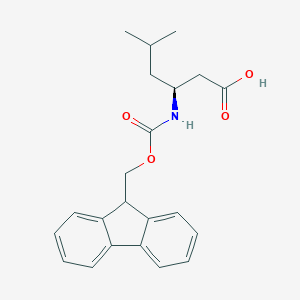
![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)

